Avarone E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

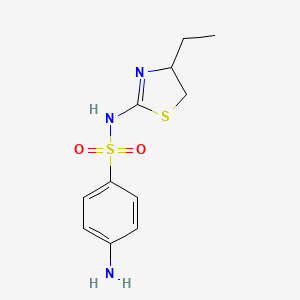

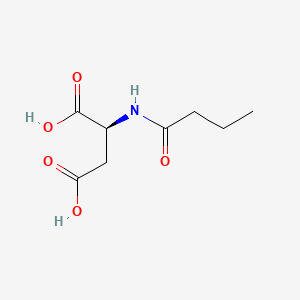

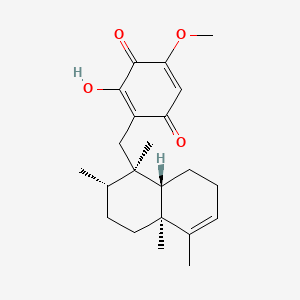

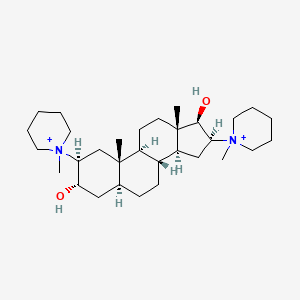

Avarone E is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It has garnered significant attention due to its diverse biological activities, including antileukemic, antibacterial, and antifungal properties . This compound is known for its potential in treating multifactorial diseases like type 2 diabetes mellitus by acting as a multitarget drug .

Preparation Methods

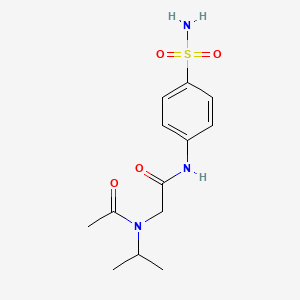

Avarone E can be synthesized through the oxidation of avarol, another compound isolated from Dysidea avara . The synthetic route involves the nucleophilic addition of thiols or p-chloroaniline to avarone . In a typical experiment, the nucleophile (1.6 mmol) is added to a solution of avarone (1.6 mmol) in ethanol-water (1:1, 50 mL) .

Chemical Reactions Analysis

Avarone E undergoes various chemical reactions, including:

Oxidation: This compound is obtained by oxidizing avarol.

Nucleophilic Addition: Thiols and p-chloroaniline can be added to avarone to form derivatives.

Reduction: This compound can be reduced to avarol.

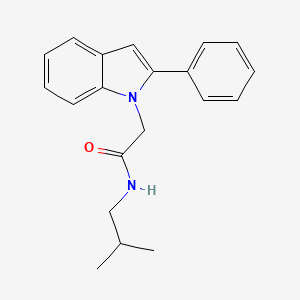

Common reagents used in these reactions include ethanol, water, thiols, and p-chloroaniline . Major products formed from these reactions are various derivatives of avarone, such as alkylthio and p-chlorophenylamino derivatives .

Scientific Research Applications

Avarone E has a wide range of scientific research applications:

Mechanism of Action

Avarone E exerts its effects through multiple mechanisms:

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin receptor, and its inhibition improves insulin sensitivity.

Inhibition of Aldose Reductase (AKR1B1): This enzyme is involved in the development of diabetic complications.

Antiparasitic Activity: This compound and its derivatives exhibit antiparasitic properties against various parasites.

Comparison with Similar Compounds

Avarone E is often compared with its reduced form, avarol, and other derivatives like thiazoavarone . While avarol is less active in some biological assays, thiazoavarone shows potent antiparasitic activity . The unique multitarget activity of this compound, particularly its dual inhibition of PTP1B and AKR1B1, sets it apart from other similar compounds .

Similar Compounds

- Avarol

- Thiazoavarone

- Various alkylthio and p-chlorophenylamino derivatives of avarone

Properties

CAS No. |

130203-71-3 |

|---|---|

Molecular Formula |

C22H30O4 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-16(23)11-17(26-5)20(25)19(15)24/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21+,22+/m0/s1 |

InChI Key |

ZEMBAQORKKQPSC-YVUMSICPSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)